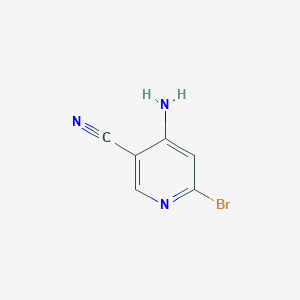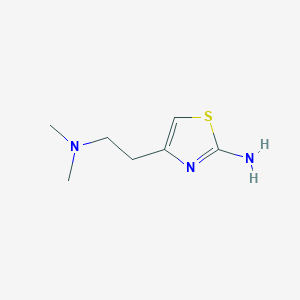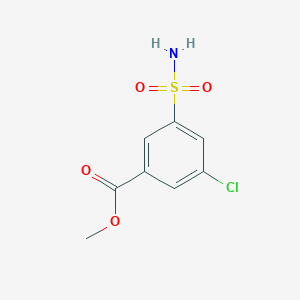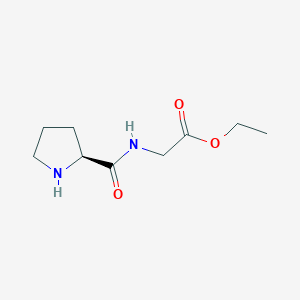
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and two methyl groups attached to a hexanol backbone. It is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-Amino-4-ethyl-2,2-dimethylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-2,2-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include sodium borohydride, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1-Amino-4-ethyl-2,2-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, influencing membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol can be compared with other similar compounds, such as:
1-Amino-2,2-dimethylhexan-3-ol: This compound lacks the ethyl group present in this compound, resulting in different chemical and physical properties.
1-Amino-4-methyl-2,2-dimethylhexan-3-ol: The presence of a methyl group instead of an ethyl group leads to variations in reactivity and applications.
1-Amino-4-ethyl-2,2-dimethylpentan-3-ol: The shorter carbon chain in this compound affects its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H23NO |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
1-amino-4-ethyl-2,2-dimethylhexan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-5-8(6-2)9(12)10(3,4)7-11/h8-9,12H,5-7,11H2,1-4H3 |
Clé InChI |
MJXLJXZWNCBTGN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C(C)(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)

![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)





